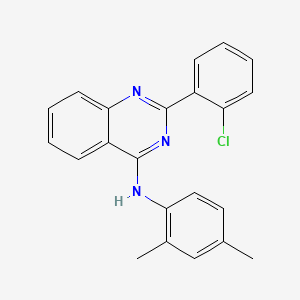![molecular formula C22H18N2O4S2 B11644554 4-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzenesulfonate](/img/structure/B11644554.png)
4-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PHENYL 1-BENZENESULFONATE is a complex organic compound that belongs to the class of benzothieno pyrimidines This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core fused with a phenyl benzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PHENYL 1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothieno pyrimidine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the benzothieno pyrimidine core under controlled conditions.
Sulfonation: The final step involves the sulfonation of the phenyl group to form the benzenesulfonate moiety. This is typically achieved using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PHENYL 1-BENZENESULFONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl and benzenesulfonate groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PHENYL 1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
- 4-({[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID
Uniqueness
4-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PHENYL 1-BENZENESULFONATE stands out due to its unique combination of a benzothieno pyrimidine core and a phenyl benzenesulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C22H18N2O4S2 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H18N2O4S2/c25-21-19-17-8-4-5-9-18(17)29-22(19)24-20(23-21)14-10-12-15(13-11-14)28-30(26,27)16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9H2,(H,23,24,25) |
InChIキー |
IJDIKNMIVOBOMY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11644474.png)
![3-chloro-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644478.png)

![(6Z)-2-butyl-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644486.png)
![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B11644492.png)

![3-(2-butoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644505.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644513.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11644550.png)
![Tetramethyl 5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11644557.png)
![4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide](/img/structure/B11644558.png)
